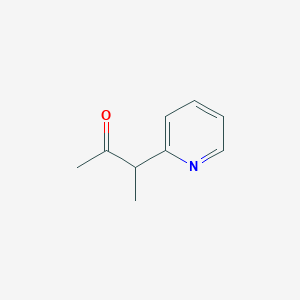

3-Pyridin-2-ylbutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6304-21-8 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-pyridin-2-ylbutan-2-one |

InChI |

InChI=1S/C9H11NO/c1-7(8(2)11)9-5-3-4-6-10-9/h3-7H,1-2H3 |

InChI Key |

KOWMEZQUWWKOIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)C(=O)C |

Origin of Product |

United States |

Alkylation of 2 Acetylpyridine 1 Pyridin 2 Yl Ethanone with Organozinc Reagents

The synthesis of 3-pyridin-2-ylbutan-2-one can be conceptually approached via the alkylation of 2-acetylpyridine. This process involves the formation of an enolate from 2-acetylpyridine, followed by its reaction with a methylating agent. While organozinc reagents are known for their utility in various organic transformations, their direct use for the C-alkylation of ketone enolates to yield another ketone can be challenging. Often, reactions of organometallic reagents like organozincs with ketones lead to the formation of tertiary alcohols. mdpi.com

A more conventional and widely practiced method for such a transformation involves the deprotonation of the α-carbon of 2-acetylpyridine using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then subsequently treated with an electrophilic methyl source, like methyl iodide, to yield the desired this compound. This classical enolate chemistry provides a reliable route to the target compound. Asymmetric alkylation of 2-alkylpyridines has also been demonstrated using reagents like n-butyllithium in the presence of a chiral diamine, followed by quenching with an alkyl halide, a methodology that could be adapted for this synthesis. escholarship.org

| Reactant | Reagent | Product | Notes |

| 1-(pyridin-2-yl)ethanone | 1. LDA | This compound | Standard enolate alkylation pathway. |

| 2. Methyl Iodide |

Ketone Functional Group Construction on Pyridyl Substituted Chains

The construction of a ketone functional group on a pre-existing pyridyl-substituted carbon chain is a key strategy in the synthesis of various pyridyl ketones. One common approach involves the oxidation of a corresponding secondary alcohol. For instance, the secondary alcohol, 3-(pyridin-2-yl)butan-2-ol, can be oxidized using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or through a Swern oxidation, to yield 3-pyridin-2-ylbutan-2-one.

Another versatile method involves the reaction of an organometallic reagent derived from a pyridine (B92270) derivative with an appropriate acylating agent. For example, a Grignard reagent or an organolithium species prepared from a halogenated pyridine could react with an anhydride or an acyl chloride to introduce the ketone functionality.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways of the Ketone Moiety in Pyridyl Ketones

The ketone moiety in pyridyl ketones, such as 3-pyridin-2-ylbutan-2-one, is the primary site of chemical reactivity. The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. The general reactivity of ketones includes nucleophilic addition, reduction to alcohols, and reactions at the α-carbon via enol or enolate intermediates.

In the context of pyridyl ketones, the pyridine (B92270) ring exerts a significant electronic influence on the carbonyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to simple alkyl ketones. Pyridyl ketones can undergo a range of reactions, including:

Nucleophilic Addition: A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can add to the carbonyl carbon.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Asymmetric reduction can lead to the formation of chiral alcohols.

Enolate Formation and Subsequent Reactions: The presence of α-hydrogens allows for the formation of enolates under basic conditions. These enolates can then participate in reactions such as alkylation and aldol condensations.

The reactivity of 2-acylpyridines, a class of compounds to which this compound belongs, has been the subject of various studies. For instance, they can undergo condensations and cyclization reactions to form a variety of heterocyclic structures.

Stereoselective Conversions and Enantioselective Reactions

The prochiral nature of the ketone in this compound allows for stereoselective transformations, leading to the formation of chiral products. These reactions are of significant interest in synthetic organic chemistry for the preparation of enantiomerically pure compounds.

The asymmetric reduction of prochiral ketones is a well-established method for the synthesis of chiral secondary alcohols. princeton.eduuwo.ca In the case of pyridinic ketones, this transformation can be achieved with high enantioselectivity using various catalytic systems. Transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones is a prominent method to produce enantiopure chiral 2-pyridine aryl/alkyl alcohols, which are valuable intermediates in the synthesis of chiral ligands and pharmaceuticals. researchgate.net

Key methods for this transformation include:

Asymmetric Hydrogenation: This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the carbonyl group preferentially.

Asymmetric Transfer Hydrogenation: In this method, a hydrogen donor, such as isopropanol or formic acid, is used in conjunction with a chiral catalyst.

Asymmetric Hydrosilylation: This involves the addition of a hydrosilane to the ketone, followed by hydrolysis to yield the alcohol.

For example, the catalytic asymmetric reduction of 2-acylpyridines has been achieved with high yields and enantioselectivities using various metal catalysts. chim.it The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol. Biocatalytic methods, employing enzymes such as ketoreductases, also offer a powerful approach for the enantioselective reduction of ketones to chiral alcohols. nih.gov

Table 1: Examples of Asymmetric Reduction of Pyridyl Ketones

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(II)-chiral diamine/diphosphine | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | Up to 99% | researchgate.net |

| Ir(I)-chiral phosphine | 2-Benzoylpyridine | (S)-Phenyl(pyridin-2-yl)methanol | Up to 98% | researchgate.net |

| Ketoreductase (KRED1-Pglu) | Various aromatic ketones | Chiral secondary alcohols | High stereoselectivity | nih.gov |

This table presents illustrative data from the literature on related compounds to demonstrate the potential for stereoselective reduction of pyridyl ketones.

The α-carbon to the ketone in this compound can be deprotonated to form an enolate, which can then undergo asymmetric alkylation to create a new stereocenter. The synthesis of compounds with all-carbon quaternary stereocenters is a significant challenge in organic synthesis, and catalytic enantioselective alkylation of ketone enolates is a key strategy to address this. caltech.eduwiley-vch.de

For pyridyl ketones, the formation of a chiral enolate or the use of a chiral catalyst can direct the incoming electrophile to one face of the enolate, leading to an enantiomerically enriched product. Palladium-catalyzed enantioselective functionalization of prochiral enolates has been a successful approach for the synthesis of quaternary stereocenters. caltech.edu The development of catalytic asymmetric α-alkylation of ketone enolates has been a subject of intense research. nih.gov

While direct asymmetric alkylation of this compound is not explicitly detailed in the provided search results, the principles of asymmetric alkylation of ketone enolates are well-established and would be applicable. uwo.ca The use of chiral auxiliaries or chiral phase-transfer catalysts are common strategies. For instance, the enantioselective alkylation of tributyltin enolates catalyzed by a chiral Cr(salen) complex has been shown to be effective for creating quaternary stereocenters. princeton.edu

Table 2: General Strategies for Asymmetric Alkylation of Ketone Enolates

| Strategy | Description | Potential Outcome for this compound |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the ketone to direct the alkylation, and then removed. | Formation of an enantioenriched product with a new stereocenter at the α-position. |

| Chiral Catalyst | A chiral catalyst, often a metal complex, creates a chiral environment for the alkylation of the prochiral enolate. | Enantioselective formation of the alkylated product. |

| Phase-Transfer Catalysis | A chiral phase-transfer catalyst is used to shuttle the enolate and electrophile between phases, inducing asymmetry. | A practical method for achieving enantioselective alkylation. |

Nucleophilic Addition Reactions and Cyclization Mechanisms

The reaction of the ketone in this compound with nucleophiles, particularly those containing nitrogen, can lead to the formation of new heterocyclic rings. These reactions often proceed through an initial nucleophilic addition to the carbonyl group, followed by cyclization and dehydration steps.

Pyridyl ketones can react with various nitrogen-containing nucleophiles, such as hydrazine and its derivatives, to form a variety of heterocyclic compounds. A common reaction involves the condensation of an α,β-unsaturated ketone (chalcone) derived from a pyridyl ketone with a hydrazine to form pyrazolines. baranlab.org

For instance, a chalcone derived from a pyridyl ketone can be synthesized and then cyclized with a substituted hydrazine in the presence of a base to yield a pyrazoline derivative. The general synthetic route for pyrazolines from chalcones is a well-established method. nih.gov

Reaction Scheme: Synthesis of Pyrazolines from a Pyridyl Chalcone

Chalcone Formation: A pyridyl methyl ketone is reacted with an aromatic aldehyde in the presence of a base (Claisen-Schmidt condensation) to form an α,β-unsaturated ketone (chalcone).

Pyrazoline Synthesis: The resulting chalcone is then treated with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent, often with heating, to yield the corresponding pyrazoline through a cyclization reaction. baranlab.org

This methodology allows for the synthesis of a wide range of substituted pyrazolines with potential biological activities. The synthesis of pyrazoles through the reaction of 1,3-dicarbonyl compounds with hydrazines is also a widely used method. chim.itmdpi.commdpi.com

The pyridine ring itself, or heterocyclic systems derived from it, can undergo rearrangement and recyclization reactions to form new heterocyclic structures. These transformations can be induced by nucleophiles or other reagents. wur.nl For example, pyrimidine-to-pyridine ring transformations are known to occur under nucleophilic conditions. acs.org

While specific recyclization processes starting from this compound are not detailed in the provided search results, the general principles of heterocyclic ring transformations can be applied. The initial product of a reaction, for instance, a pyridyl-substituted heterocycle, could potentially undergo further rearrangement or ring-opening/ring-closing sequences to afford a different heterocyclic scaffold. Intramolecular cyclization of amides of β-enamino ketones has been shown to produce pyridin-2(1H)-ones. osi.lv Additionally, intramolecular cyclizations of pyridines featuring β-ketoamide side chains can afford pyridyl-substituted hydroxy lactams. rsc.org The synthesis of diverse heterocyclic compounds often relies on the condensation of carbonyl compounds. baranlab.org

Oxidation and Reduction Reaction Pathways

The chemical reactivity of this compound is characterized by the distinct functionalities of its ketone and pyridine moieties. Mechanistic investigations have revealed several pathways for its oxidation and reduction, leading to a variety of transformed products.

Oxidation Pathways

The oxidation of this compound can be theoretically approached through several oxidative transformations, with the Baeyer-Villiger oxidation being a prominent potential pathway for the ketone functional group. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

The Baeyer-Villiger oxidation mechanism commences with the protonation of the carbonyl oxygen by a peroxyacid, enhancing the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. wikipedia.org This is followed by a concerted step where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide bond, leading to the formation of an ester and a carboxylic acid byproduct. nrochemistry.com

For the asymmetrical this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the substituents. The established order of migratory preference is generally tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.comorganic-chemistry.org In the case of this compound, the two groups attached to the carbonyl carbon are a methyl group and a 1-(pyridin-2-yl)ethyl group. Based on the migratory aptitude, the secondary 1-(pyridin-2-yl)ethyl group would be expected to migrate in preference to the primary methyl group. This would result in the formation of 1-(pyridin-2-yl)ethyl acetate.

While the Baeyer-Villiger oxidation represents a significant theoretical pathway, other oxidative reactions could potentially occur at other sites of the molecule under different conditions, such as oxidation of the pyridine ring to an N-oxide, although detailed studies on these pathways for this specific molecule are not extensively documented in publicly available research.

Reduction Pathways

The reduction of the ketone functionality in this compound to a secondary alcohol, 3-pyridin-2-ylbutan-2-ol, has been the subject of more extensive investigation. Various reduction methodologies have been explored, with a significant focus on asymmetric synthesis to produce enantiomerically enriched chiral alcohols. These chiral pyridyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. researchgate.net

Catalytic Asymmetric Transfer Hydrogenation (ATH)

A prevalent method for the reduction of 2-pyridyl ketones is asymmetric transfer hydrogenation (ATH). This technique typically employs a transition metal catalyst, commonly ruthenium or rhodium, complexed with a chiral ligand. mdpi.com The hydrogen source is often an isopropanol/base mixture or a formic acid/triethylamine azeotrope. wikipedia.org The mechanism involves the transfer of a hydride from the hydrogen donor to the ketone, mediated by the chiral metal complex, leading to the formation of a chiral alcohol with a specific stereochemistry.

Research has demonstrated that the choice of catalyst, chiral ligand, and reaction conditions significantly influences both the conversion and the enantioselectivity of the reduction. For instance, ruthenium(II) complexes with chiral diamine ligands, such as TsDPEN, have been effectively used for the ATH of various aryl ketones.

Interactive Data Table: Asymmetric Transfer Hydrogenation of 2-Acylpyridine Derivatives

| Entry | Substrate | Catalyst | Chiral Ligand | H-Source | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Acetylpyridine | [RuCl(p-cymene)]2 | (S,S)-TsDPEN | HCOOH/NEt3 | 28 | 95 | 97 (R) |

| 2 | 2-Benzoylpyridine | [Rh(COD)Binapine]BF4 | Binapine | H2 (50 atm) | 30 | >99 | 99 (S) |

| 3 | 1-(pyridin-2-yl)propan-1-one | [RuCl2(PPh3)3] | (R)-BINAP | H2 (10 atm) | 80 | 98 | 96 (R) |

| 4 | 2-Acetylpyridine | Fe(OTf)2 | Chiral Tetradentate Ligand | H2 (50 atm) | 100 | 96 | 98 (S) |

Hydride Reduction

Standard hydride reducing agents, such as sodium borohydride (NaBH4), are also effective for the reduction of this compound to the corresponding alcohol. libretexts.org Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride (LiAlH4) and can be used in protic solvents like methanol or ethanol. ualberta.ca The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. youtube.com This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the secondary alcohol. ualberta.ca This method is generally not stereoselective and will produce a racemic mixture of the two enantiomers of 3-pyridin-2-ylbutan-2-ol unless a chiral modifying agent is used.

Interactive Data Table: Reduction of Ketones with Sodium Borohydride

| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetophenone | NaBH4 | Methanol | 25 | 98 |

| 2 | 9-Fluorenone | NaBH4 | Ethanol | 0-25 | >95 |

| 3 | 4-tert-Butylcyclohexanone | NaBH4 | Isopropanol | 25 | 96 |

Coordination Chemistry and Ligand Applications

3-Pyridin-2-ylbutan-2-one as a Ligand in Metal Complex Formation

This compound belongs to a class of N,O-chelating ligands that play a crucial role in the construction of coordination compounds. researchgate.net The presence of both a nitrogen atom within the pyridine (B92270) ring and a nearby oxygen atom in the ketone group allows for the formation of stable, cyclic structures with a central metal ion.

Pyridyl ketone ligands like this compound are bidentate, meaning they can bind to a metal center through two donor atoms simultaneously. nih.gov The primary donor atoms are the nitrogen of the pyridine ring and the oxygen of the carbonyl group. nih.gov This chelation results in the formation of a stable five-membered ring with the metal ion, an energetically favorable arrangement.

The pyridine nitrogen acts as a strong sigma-donor, forming a stable coordinate bond with the metal. jscimedcentral.comresearchgate.net The ketone oxygen also donates a lone pair of electrons to the metal center. Upon deprotonation of the α-carbon (the carbon adjacent to the carbonyl group), the ligand can transform into an anionic enolate form. In this state, the negatively charged oxygen atom becomes a much stronger donor, leading to the formation of highly stable anionic complexes. This dual neutral and anionic coordination capability enhances the versatility of these ligands in stabilizing various metal oxidation states and geometries.

Pyridyl ligands have a strong affinity for a wide range of transition metals, with copper and iron complexes being extensively studied. jscimedcentral.comwikipedia.org Copper(I) and Copper(II) complexes are of particular interest. Cu(I) has a d¹⁰ electron configuration and often forms tetrahedral or square planar complexes, while Cu(II) has a d⁹ configuration and typically forms square planar or octahedral complexes. jscimedcentral.com The geometry of the resulting complex is influenced by the ligand's structure and the reaction conditions.

Iron can exist in multiple oxidation states, with Fe(II) and Fe(III) being the most common in coordination chemistry. The interaction of pyridyl ketone ligands with iron ions can lead to the formation of octahedral complexes. jocpr.comresearchgate.net The stability and electronic properties of these complexes make them relevant in areas from catalysis to materials science.

Related Pyridyl Ketone Ligands in Homogeneous Catalysis

The structural motif of pyridyl ketones is central to the design of ligands for homogeneous catalysis. A closely related compound, 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one, demonstrates the significant role these ligands play, particularly in copper-catalyzed reactions.

In the presence of a base, 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one (denoted as HLX2) can be deprotonated to form an anionic bidentate ligand. nih.govacs.org This anionic form is highly effective as an ancillary or "spectator" ligand in catalytic cycles. Its role is to coordinate to the metal center, modifying its electronic properties and steric environment without directly participating in the bond-breaking or bond-forming steps of the substrates. This modulation is critical for achieving high catalytic activity and selectivity. Complexes of this ligand have been shown to catalyze coupling reactions even at room temperature. nih.gov

The Ullmann biaryl ether synthesis is a classic and important C-O bond-forming reaction. nih.gov Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov The development of ligand-accelerated catalysis has significantly improved the utility of this transformation.

The pyridyl ketone ligand 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one (HLX2) has proven to be highly effective in copper-catalyzed Ullmann reactions. nih.govacs.org Mechanistic studies have revealed that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle. The anionic form of the ligand coordinates to a Cu(I) center along with a phenoxide, forming a three-coordinate, heteroleptic anionic species, [Cu(LX)OAr]⁻. acs.orgberkeley.edu This complex then reacts with an aryl halide in the turnover-limiting step, which involves oxidative addition. acs.orgresearchgate.net This is followed by the reductive elimination of the biaryl ether product, regenerating the active catalyst. acs.org

| Feature | Description | Reference |

|---|---|---|

| Ligand Type | Anionic, bidentate N,O-chelator after deprotonation. | nih.gov |

| Catalytic System | Used with a Cu(I) salt and a base. | nih.govacs.org |

| Key Intermediate | Three-coordinate, heteroleptic [Cu(LX)OAr]⁻ complex. | acs.orgberkeley.edu |

| Turnover-Limiting Step | Oxidative addition of the aryl halide to the Cu(I) complex. | acs.orgresearchgate.net |

| Reaction Conditions | Enables catalysis at significantly lower temperatures (e.g., room temperature to 110 °C) compared to classical Ullmann conditions. | nih.gov |

Structural Characterization of Metal-Ligand Complexes via X-ray Diffraction

For complexes involving pyridyl ketone ligands, XRD analysis can confirm the bidentate chelation of the ligand to the metal center through the pyridine nitrogen and the enolate oxygen. mdpi.commdpi.com It allows for the unambiguous determination of the coordination number and geometry of the metal ion, which could be, for example, tetrahedral, square planar, or octahedral. jocpr.comresearchgate.net This structural data is invaluable for understanding the electronic properties of the complex and for rationalizing its reactivity in catalytic applications. The analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which can influence the bulk properties of the material. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic behavior and predicting the reactivity of 3-Pyridin-2-ylbutan-2-one. These methods offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Applications to Pyridyl Ketone Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyridyl ketone systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and compute various electronic properties. ijcce.ac.ir These calculations reveal details about bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional representation of the molecule. Optimized geometrical parameters derived from DFT are often in good agreement with experimental data for similar structures. sid.ir The electronic properties, such as the distribution of electron density and the molecular orbital energies, can be effectively determined, offering insights into the molecule's stability and reactivity. ijcce.ac.ir

Table 1: Representative Calculated Electronic Properties for a Pyridyl Ketone System

| Property | Value |

| Total Energy | -552.8 Hartree |

| Dipole Moment | 3.45 Debye |

| EHOMO | -6.78 eV |

| ELUMO | -1.23 eV |

| HOMO-LUMO Gap | 5.55 eV |

Note: These values are illustrative for a generic pyridyl ketone system and calculated using DFT at the B3LYP/6-31G(d) level of theory.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the lone pair of the nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller HOMO-LUMO gap generally implies higher reactivity. ijcce.ac.ir FMO analysis is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving pyridyl ketones. youtube.comnih.govacs.orgnih.gov

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the case of this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These areas indicate a higher electron density and are thus prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, signifying electron-deficient areas that are susceptible to nucleophilic attack. The MEP analysis provides a visual and intuitive understanding of the molecule's reactivity and intermolecular interaction patterns. nih.gov The analysis of MEP can reveal the most probable sites for protonation and interactions with other charged species. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR) through Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. ijcce.ac.ir These calculations provide predicted ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.govuncw.edu While there can be systematic errors in predicted chemical shifts, they are often sufficiently accurate for structural elucidation. nih.gov

Similarly, the vibrational frequencies of the molecule can be computed to predict its Infrared (IR) spectrum. DFT calculations can determine the frequencies and intensities of the vibrational modes. sid.ir For pyridyl ketones, characteristic vibrational frequencies include the C=O stretching of the ketone group and the C-H and ring stretching vibrations of the pyridine moiety. sid.ir Theoretical IR spectra, when compared with experimental spectra, can help in assigning the observed absorption bands to specific molecular vibrations. sid.ir

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C=O) | ~200 ppm |

| ¹H NMR | Chemical Shift (pyridyl-H) | 7.0-8.5 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1700 cm⁻¹ |

| IR | Vibrational Frequency (pyridyl C-H stretch) | 3000-3100 cm⁻¹ |

Note: These are representative values based on computational predictions for similar pyridyl ketone structures.

Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. For reactions involving this compound, such as reduction of the ketone or reactions at the pyridine ring, computational modeling can provide invaluable mechanistic insights.

By calculating the energies of stationary points on the potential energy surface, a reaction's energy landscape can be mapped out. Transition state theory can then be used to calculate reaction rates. ucsb.edu Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between reactants and products, identifying the transition state structure. libretexts.org For instance, in a hydroboration reaction of a ketone, DFT calculations can elucidate the free energy profile, identify the rate-determining step, and reveal the structure of the transition state, such as a six-membered cyclic transition state for hydride transfer. acs.org These computational studies are instrumental in understanding the factors that control the reaction's feasibility and selectivity. ucsb.eduacs.org

Catalytic Applications of 3 Pyridin 2 Ylbutan 2 One and Its Derivatives

Application as Ligands in Homogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring in 3-Pyridin-2-ylbutan-2-one and its derivatives can coordinate to metal centers, making these compounds effective ligands in homogeneous catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the ketone moiety, thereby influencing the activity and selectivity of the catalyst.

While direct studies on this compound as a ligand in copper-catalyzed coupling reactions are not extensively documented, the broader class of pyridine-containing ligands, including derivatives of 2-acetylpyridine, has been shown to be effective in promoting such transformations. These ligands can stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, copper(II) and cobalt(III) complexes with pyridine derivatives have been noted for their catalytic activities. scielo.br

The coordination of the pyridine nitrogen to the copper center can enhance the Lewis acidity of the metal, thereby activating the substrates for coupling. The substituents on the pyridine ring and the ketone can influence the electron density at the copper center and the steric environment around it, which in turn affects the efficiency and selectivity of the coupling reaction.

Table 1: Examples of Pyridine-Derivative Ligands in Metal-Catalyzed Reactions

| Ligand/Complex | Metal | Catalytic Application | Reference |

| 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-based complexes | Ruthenium(II) | Transfer hydrogenation of ketones | acs.org |

| Cu(II) and Co(III) complexes with pyridine derivatives | Copper(II), Cobalt(III) | General catalysis | scielo.br |

This table presents examples of related pyridine derivatives in catalysis to infer the potential of this compound and its derivatives.

The chiral nature of this compound makes its derivatives particularly interesting for asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. While the specific use of this compound derivatives as chiral ligands is an emerging area of research, related structures have shown promise.

For example, the asymmetric hydrogenation of 2-pyridine ketones has been successfully achieved with high enantioselectivity using a rhodium catalyst with a chiral ligand. acs.org This demonstrates that the pyridine ketone moiety can effectively interact with a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. The resulting enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols are valuable synthetic intermediates. acs.org

The development of non-symmetrical modular P,N-ligands has been a significant advancement in asymmetric catalysis, often outperforming traditional C2-symmetric ligands. nih.gov Derivatives of this compound could potentially be elaborated into such effective non-symmetrical ligands.

Table 2: Enantioselective Hydrogenation of 2-Pyridine Ketones

| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

| Various 2-pyridine ketones | [Rh(COD)Binapine]BF₄ | Up to 99% | acs.org |

This table illustrates the potential for asymmetric transformations involving the pyridinyl ketone scaffold.

Potential in Organocatalysis and Biocatalysis

Beyond their role as ligands for metal catalysts, pyridine-containing molecules can also function as organocatalysts or be substrates in biocatalytic transformations.

The basic nitrogen atom of the pyridine ring allows it to act as a Lewis base or a Brønsted base, which is a key feature in many organocatalytic reactions. While specific organocatalytic applications of this compound have not been detailed, the parent compound, 2-acetylpyridine, is known to be a versatile precursor for a variety of derivatives with potential catalytic activities. scielo.br

In the realm of biocatalysis, enzymes are used to perform chemical transformations with high selectivity and under mild conditions. The enzymatic aromatization of pyridine rings is a known process in the biosynthesis of certain natural products. nih.gov This suggests that enzymes could potentially be used to modify the pyridine ring of this compound or its derivatives. Furthermore, the ketone group is a common functional group for enzymatic reductions to produce chiral alcohols, a reaction of significant industrial importance.

Supramolecular Assemblies and Advanced Materials Science Applications

Formation of Supramolecular Structures and Self-Assembly through Non-Covalent Interactions

The formation of supramolecular structures is driven by a variety of non-covalent interactions, which are weaker than covalent bonds but collectively can direct the self-assembly of molecules into well-ordered, functional architectures. For a molecule like 3-Pyridin-2-ylbutan-2-one, several key non-covalent interactions would be expected to play a crucial role.

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors, leading to the formation of chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are significant in stabilizing supramolecular assemblies.

Metal-Ligand Coordination: The pyridyl nitrogen is an excellent coordination site for a wide range of metal ions. This interaction is fundamental to the construction of coordination polymers and other metallosupramolecular architectures. researchgate.netnih.govacs.org The coordination possibilities for pyridyl ketone ligands are substantial, as they can coordinate in either a neutral or deprotonated form. researchgate.net

The interplay of these non-covalent forces can lead to the spontaneous self-assembly of this compound into higher-order structures. The specific outcome of the self-assembly process would be influenced by factors such as solvent, temperature, and the presence of other interacting species.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Motif |

| Hydrogen Bonding | Pyridyl Nitrogen, Ketone Oxygen | Chains, Dimers, Sheets |

| π-π Stacking | Pyridine Ring | Stacked Arrays |

| Metal-Ligand Coordination | Pyridyl Nitrogen | Coordination Polymers, Metallacycles |

| van der Waals Forces | Entire Molecule | Close Packing in Solid State |

Applications in the Design and Synthesis of Coordination Polymers and Molecular Gels

Coordination Polymers:

The ability of the pyridyl group in this compound to coordinate with metal ions makes it a promising candidate as a ligand for the synthesis of coordination polymers. researchgate.net These materials consist of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. The structural diversity of complexes derived from pyridyl ketones stems from the ability of the ligand to adopt a variety of bridging coordination modes. researchgate.net

For instance, related dipyridyl ketone oxime ligands have been used to create one-dimensional coordination polymers with Ag(I) ions. researchgate.net Similarly, di-2-pyridyl ketone has been employed in the synthesis of a novel Ni(II) coordination cluster. mdpi.com It is conceivable that this compound could be used to create coordination polymers with interesting magnetic, porous, or catalytic properties. researchgate.net

Molecular Gels:

Molecular gels are soft materials in which a low-molecular-weight gelator self-assembles in a solvent to form a three-dimensional network that immobilizes the solvent. Pyridine derivatives have been successfully used as gelators. For example, a pyridine-pyrazole based ligand was shown to form metal-organic gels with toxic heavy metal ions like Pb(II), Cd(II), and Hg(II). rsc.org The self-assembly process in these gels is driven by a combination of coordination to metals, hydrogen bonding, π–π stacking, and van der Waals interactions. rsc.org Given its structural features, this compound could potentially act as a gelator, forming stimuli-responsive gels that could find applications in areas such as drug delivery and environmental remediation.

Table 2: Examples of Pyridyl-Based Ligands in Coordination Polymers and Gels

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 4,4′-dipyridyl ketone oxime | Ag(I) | 3D H-bonded honeycomb structure | researchgate.net |

| Di-2-pyridyl ketone | Ni(II) | Ni11 Coordination Cluster | mdpi.com |

| Pyridine-pyrazole based ligand | Pb(II), Cd(II), Hg(II) | Metal-Organic Gels | rsc.org |

Potential for Integration into Chemo-Sensors and Responsive Materials (as part of advanced materials research)

The pyridyl moiety is a common component in the design of fluorescent chemo-sensors due to its ability to interact with analytes, leading to changes in the photophysical properties of the sensor molecule. researchgate.netmdpi.com Pyridine-based fluorescent probes have been developed for the detection of various species, including metal ions and fuel adulterants. mdpi.comacs.orgmdpi.com

The mechanism of sensing often involves the coordination of the pyridyl nitrogen to a metal ion, which can lead to fluorescence quenching or enhancement. For example, novel tridentate ligands containing three pyridine nitrogen atoms have been successfully used as "turn-off" fluorescent probes for the detection of Cu2+. acs.org

This compound could potentially be functionalized with a fluorophore to create a chemo-sensor. The binding of an analyte to the pyridyl-ketone part of the molecule could modulate the fluorescence of the attached fluorophore, allowing for the detection of the analyte. Such sensors could be designed to be highly selective and sensitive.

Responsive Materials:

Materials that change their properties in response to external stimuli are known as responsive materials. The non-covalent interactions that would govern the supramolecular assemblies of this compound are often sensitive to changes in the environment, such as pH, temperature, or the presence of specific ions. This responsiveness could be harnessed to create materials that, for example, release a guest molecule or change their color upon exposure to a particular stimulus.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Pyridin-2-ylbutan-2-one

Direct and extensive academic literature focusing specifically on this compound is limited. However, a comprehensive understanding can be synthesized by examining its structural isomers and related pyridyl ketones. The core structure, consisting of a pyridine (B92270) ring, a ketone functional group, and an alkyl chain, dictates its chemical behavior.

The pyridine ring, an aromatic heterocycle, imparts basicity and the ability to engage in hydrogen bonding and π-π stacking interactions. The ketone group is a key site for nucleophilic addition and condensation reactions, while the adjacent alkyl portion influences steric hindrance and electronic properties. For instance, its isomer, 1-(Pyridin-2-yl)butan-2-one, is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of these compounds is largely defined by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electrophilic carbonyl carbon. This structure allows for a variety of chemical transformations, including oxidation, reduction, and the formation of derivatives like oximes and hydrazones, which are themselves subjects of further study. For example, derivatives of the related 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) have been synthesized and evaluated for biological activity. sioc-journal.cn

Emerging Synthetic Methodologies for Pyridyl Ketones

The synthesis of pyridyl ketones is a mature field, yet new methodologies continually emerge, driven by the need for efficiency, safety, and environmental sustainability. Traditional methods often involve Grignard reactions or the acylation of lithiated pyridines. acs.orgrsc.org While effective, these can require cryogenic conditions and highly reactive organometallic reagents.

More recent and innovative approaches include:

Continuous Flow Synthesis : This technology is revolutionizing the production of 2-pyridyl ketones. By reacting 2-lithiopyridine (generated from Br/Li exchange) with esters in a microreactor, a library of 2-pyridyl ketones can be synthesized rapidly, safely, and efficiently. researchgate.net This method avoids the need for cryogenic conditions by leveraging short residence times and superior temperature control, making it highly scalable and suitable for industrial applications. researchgate.net

Magnesium Nitride (Mg₃N₂)-Assisted Annulation : A novel one-pot strategy uses Mg₃N₂ as a convenient source of ammonia (B1221849) for the cyclo-condensation of 2-pyridyl ketones with aldehydes or glyoxylates. rsc.org This method efficiently produces imidazo[1,5-a]pyridines, important heterocyclic systems in materials science and medicinal chemistry, demonstrating the utility of pyridyl ketones as key precursors in multicomponent reactions. rsc.org

Nickel-Catalyzed Cross-Coupling : Advanced cross-coupling reactions provide new routes to unsymmetrical ketones. A dual Ni/photoredox catalytic system can generate acyl radicals from aldehydes, which then couple with pyridinium (B92312) salts to form ketones under mild conditions. organic-chemistry.org Another nickel-catalyzed method allows for the reductive coupling of (2-pyridyl)thioesters with alkyl iodides, tolerating a wide range of functional groups. organic-chemistry.org

These emerging methods highlight a trend towards greener, more efficient, and versatile synthetic protocols that expand the accessibility and diversity of the pyridyl ketone chemical space.

Prospects in Advanced Ligand Design for Catalytic Systems

Pyridyl ketones are exceptionally versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. researchgate.net The archetypal ligand in this class, di-2-pyridyl ketone ((py)₂CO), showcases this diversity. Upon coordination to a metal center, its ketone group can be attacked by nucleophiles like water or alcohols, leading to the in-situ formation of gem-diol or hemiketal derivatives. researchgate.netmdpi.comsdstate.edu The deprotonated forms of these derivatives are powerful bridging ligands that can assemble multiple metal ions into complex coordination clusters. researchgate.netmdpi.commdpi.com

Future prospects in ligand design are focused on several key areas:

Multinuclear Cluster Catalysis : The ability of ligands like (py)₂CO to form polynuclear metal clusters is being harnessed to create catalysts for complex reactions. For example, bi- and tetranuclear copper complexes have been synthesized that act as bifunctional electrocatalysts, capable of both water oxidation and CO₂ reduction. mdpi.com The design of new manganese clusters with unprecedented structural motifs for applications in molecular magnetism is also an active area of research. mdpi.com

Metal-Ligand Cooperation (MLC) : A major frontier is the design of "non-innocent" ligands that actively participate in catalytic cycles. This includes pincer-type ligands where a pyridyl moiety can be reversibly dearomatized, or ligands with N-H groups that act as proton relays. rsc.org This cooperation between the metal and the ligand can significantly lower activation barriers and enable new reaction pathways, as seen in the highly efficient transfer hydrogenation of ketones. rsc.org

Sustainable Catalysis : There is a strong drive to replace precious metal catalysts (like ruthenium, rhodium, and iridium) with more abundant and less toxic alternatives like iron and manganese. thieme-connect.com Developing pyridyl ketone-based ligands that can stabilize these earth-abundant metals in catalytically active states is a significant challenge and a major goal for future research. thieme-connect.com

Future Avenues in Mechanistic Biological Research (Non-Human Systems)

The pyridine scaffold is a well-known pharmacophore, and pyridyl ketones are being investigated for a range of biological activities outside of human medicine. ijnrd.orgresearchgate.net Research in non-human systems offers valuable insights into their mechanisms of action and potential applications in agriculture and biotechnology.

Promising future research avenues include:

Antifungal Agents for Plant Protection : Oxime ester derivatives of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one have demonstrated potent antifungal activity against significant plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn Future work will likely focus on elucidating the precise molecular targets within these fungi and optimizing the ligand structure to enhance potency and spectrum of activity, offering potential alternatives to current agricultural fungicides.

Enzyme Inhibition Studies : Derivatives of pyridyl ketones have shown promise as enzyme inhibitors. For example, phenyl 2-pyridyl ketoxime can complex with various metal ions, a property useful for analytical purposes in biological samples. nih.gov Understanding how these molecules interact with metalloenzymes in various organisms could lead to new biochemical tools or control agents.

Antimicrobial and Antioxidant Activity : Schiff bases derived from pyridyl ketones have been synthesized and shown to possess moderate antimicrobial activity against various bacterial and fungal strains, as well as antioxidant properties. bas.bg Mechanistic studies to understand how these compounds disrupt microbial processes or scavenge radicals are crucial next steps.

Open Questions and Challenges in Computational Chemistry and Material Science pertaining to Pyridyl Ketones

Computational chemistry is an indispensable tool for understanding and predicting the behavior of pyridyl ketones and their metal complexes. However, significant challenges remain.

Computational Challenges : Accurately modeling 3d transition metal complexes, which are often employed in catalysis with pyridyl ketone ligands, is notoriously difficult. acs.org Density Functional Theory (DFT), a common method, requires careful selection of functionals to correctly predict properties like spin states, which can be very close in energy. acs.org Describing bond formation/dissociation and potential excited states in catalytic cycles requires advanced, and often computationally expensive, multi-reference methods. acs.org A major open question is the development of computational protocols that can reliably predict catalytic activity and selectivity for a given pyridyl ketone-metal complex, thereby accelerating catalyst discovery. uef.fi

In material science, pyridyl ketones are building blocks for functional materials, from coordination polymers to magnetic materials. mdpi.comresearchgate.net

Material Science Challenges :

Rational Design : While many fascinating structures, such as high-nuclearity manganese clusters with magnetic properties, have been discovered, their synthesis often relies on self-assembly processes that are difficult to control. mdpi.com A grand challenge is moving from serendipitous discovery to the rational design of materials with predictable structures and properties.

Stability and Processing : For applications in areas like molecular magnetism or as functional polymers, the long-term stability of the materials is critical. Understanding and controlling the factors that lead to the decomposition of these materials is an ongoing challenge. Furthermore, developing methods to process these crystalline materials into usable forms, such as thin films, without losing their desired properties remains a significant hurdle.

Q & A

Q. How to address uncertainty in quantitative analysis of this compound in complex matrices?

Q. What ethical standards apply when publishing conflicting data on this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.